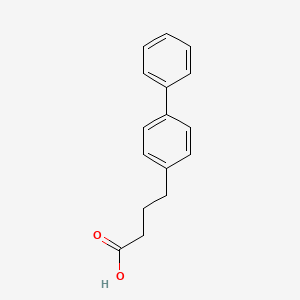

4-(4-Biphenylyl)buttersäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

4-(4-Biphenylyl)butyric acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research explores its use in drug development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

Target of Action

The primary target of 4-(4-Biphenylyl)butyric acid is the Endoplasmic Reticulum (ER). The ER is a cellular organelle involved in protein synthesis and folding. 4-(4-Biphenylyl)butyric acid acts as a chemical chaperone, assisting in protein folding and alleviating ER stress .

Mode of Action

4-(4-Biphenylyl)butyric acid interacts with its target, the ER, by binding to exposed hydrophobic segments of unfolded proteins . This interaction assists in the proper folding of these proteins, reducing ER stress. As a histone deacetylase (HDAC) inhibitor, it also plays a role in regulating gene expression .

Biochemical Pathways

The action of 4-(4-Biphenylyl)butyric acid affects the ER stress pathway. By assisting in protein folding, it reduces the accumulation of unfolded and misfolded proteins in the ER, a condition that can lead to ER stress and amplify inflammatory reactions .

Pharmacokinetics

The pharmacokinetic properties of 4-(4-Biphenylyl)butyric acid include high gastrointestinal absorption and permeability across the blood-brain barrier .

Result of Action

The molecular and cellular effects of 4-(4-Biphenylyl)butyric acid’s action include a reduction in ER stress and inflammation. In a study on mice with hyperoxia-induced acute lung injury, treatment with 4-(4-Biphenylyl)butyric acid significantly prolonged survival, decreased lung edema, and reduced levels of inflammatory mediators .

Action Environment

The action, efficacy, and stability of 4-(4-Biphenylyl)butyric acid can be influenced by environmental factors. For instance, the compound should be stored in a dry room temperature environment to maintain its stability . Furthermore, the presence of other compounds, such as those found in the diet or medications, could potentially interact with 4-(4-Biphenylyl)butyric acid and affect its action .

Biochemische Analyse

Biochemical Properties

It is known that this compound has a high gastrointestinal absorption and is permeant to the blood-brain barrier . It is not a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . It also inhibits CYP2D6, an enzyme involved in the metabolism of many drugs .

Cellular Effects

It has been suggested that it may have neuroprotective effects . It has been shown to protect cells against thapsigargin-induced apoptotic cell death . It is also known to exhibit inhibitory activity against histone deacetylases (HDACs), which are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone .

Molecular Mechanism

It is known to act as a chemical chaperone, assisting in the folding of proteins and suppressing their aggregation . This results in protective effects against endoplasmic reticulum stress-induced neuronal cell death . It also exhibits inhibitory activity against HDACs .

Temporal Effects in Laboratory Settings

It is known that high doses of this compound are required for therapeutic efficacy .

Metabolic Pathways

It is known to inhibit CYP2D6, an enzyme involved in the metabolism of many drugs .

Transport and Distribution

It is known to have high gastrointestinal absorption and is permeant to the blood-brain barrier .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can be found in various cell types throughout the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Biphenylyl)butyric acid can be achieved through several methods. One common approach involves the reaction of 4-bromobiphenyl with butyric acid in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, with the palladium catalyst facilitating the coupling of the biphenyl and butyric acid moieties.

Industrial Production Methods: Industrial production of 4-(4-Biphenylyl)butyric acid often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Biphenylyl)butyric acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products:

Oxidation: Products include biphenyl carboxylic acids and ketones.

Reduction: Products include biphenyl alcohols and aldehydes.

Substitution: Products include halogenated or nitrated biphenyl derivatives.

Vergleich Mit ähnlichen Verbindungen

4-Phenylbutyric acid: Similar structure but lacks the biphenyl group.

4-(4-Nitrophenyl)butyric acid: Contains a nitro group instead of a biphenyl group.

4-(4-Methoxyphenyl)butyric acid: Contains a methoxy group instead of a biphenyl group.

Uniqueness: 4-(4-Biphenylyl)butyric acid is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, making it a valuable compound for research and industrial applications.

Biologische Aktivität

4-(4-Biphenylyl)butyric acid (BPBA) is a compound of significant interest in biomedical research due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data and case studies.

Target and Mode of Action

The primary target of BPBA is the Endoplasmic Reticulum (ER) . It functions as a chemical chaperone , facilitating the proper folding of proteins and alleviating ER stress. BPBA binds to exposed hydrophobic segments of unfolded proteins, assisting in their correct conformation and preventing aggregation, which is critical in conditions like neurodegenerative diseases.

Biochemical Pathways

BPBA's interaction with the ER impacts the ER stress pathway . By promoting protein folding, it reduces the accumulation of misfolded proteins, which can trigger inflammatory responses. This property suggests a role in mitigating conditions characterized by ER stress, such as Alzheimer's disease and certain cancers .

Pharmacokinetics

BPBA exhibits high gastrointestinal absorption and can cross the blood-brain barrier , making it effective for central nervous system applications. Its pharmacokinetic profile indicates that it can reach therapeutic concentrations in brain tissues, which is crucial for treating neurodegenerative disorders.

Anti-inflammatory Properties

Research has demonstrated that BPBA possesses significant anti-inflammatory effects. In animal models, it has been shown to reduce edema in response to inflammatory stimuli, such as carrageenan-induced paw edema in rats. This suggests potential use as an anti-inflammatory agent in clinical settings .

Neuroprotective Effects

In vitro studies indicate that BPBA can enhance protein synthesis in astrocytic models of Alzheimer's disease and reduce ER stress markers in melanoma cell lines. These findings support its potential as a neuroprotective agent, particularly in neurodegenerative diseases where protein misfolding is prevalent .

Case Studies

- Neurodegenerative Disease Models : In studies involving astrocytes derived from Alzheimer's patients, BPBA treatment resulted in improved protein synthesis and reduced levels of ER stress markers (ATF4 and ATF6), indicating its efficacy in restoring cellular function under stress conditions .

- Inflammation Models : BPBA was tested for its anti-exudative properties against kaolin-induced edema in rats, demonstrating significant reductions compared to control groups treated with standard anti-inflammatory drugs like phenylbutazone .

Data Tables

| Property | Details |

|---|---|

| Molecular Formula | C18H20O2 |

| Molecular Weight | 272.35 g/mol |

| Absorption | High gastrointestinal absorption |

| Blood-Brain Barrier Penetration | Yes |

| Primary Biological Activities | Anti-inflammatory, neuroprotective |

Research Applications

BPBA's unique structural features make it valuable for various scientific applications:

- Chemistry : Utilized as a building block in organic synthesis.

- Biology : Investigated for its anti-inflammatory and anticancer properties.

- Medicine : Explored for drug development targeting specific molecular pathways.

- Industry : Employed in producing specialty chemicals with unique properties.

Eigenschaften

IUPAC Name |

4-(4-phenylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFAQQLHYUBFKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456672 | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6057-60-9 | |

| Record name | [1,1′-Biphenyl]-4-butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6057-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BIPHENYLYL)BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound 4-(4-Biphenylyl)butyric acid and its derivative, 4-(4'-biphenylyl)-1-butanol, as described in the research?

A1: The research focuses on the synthesis of 4-(4'-biphenylyl)-1-butanol, highlighting its potential use as an anti-inflammatory agent (antiphlogistic) []. 4-(4-Biphenylyl)butyric acid serves as a crucial precursor in this synthesis. While the exact mechanism of action for the anti-inflammatory effect isn't detailed in the abstract, the synthesis pathway emphasizes the importance of 4-(4-Biphenylyl)butyric acid in producing potentially valuable pharmaceutical compounds. Further research would be needed to fully understand the pharmacological properties and confirm the efficacy of 4-(4'-biphenylyl)-1-butanol as an anti-inflammatory agent.

Q2: Can you elaborate on the synthesis process of 4-(4'-biphenylyl)-1-butanol from 4-(4-Biphenylyl)butyric acid as described in the research?

A2: The research outlines a multi-step synthesis pathway for 4-(4'-biphenylyl)-1-butanol, with 4-(4-Biphenylyl)butyric acid as a key intermediate [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.